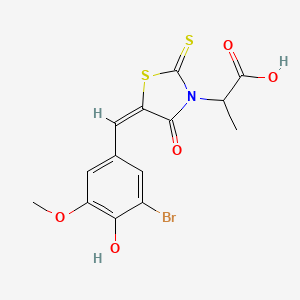

![molecular formula C14H15FN4O3S B2764502 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1795298-09-7](/img/structure/B2764502.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves various methods. One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . Another method involves the use of chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to different types of hydrogen atoms present in the molecule .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. One notable reaction is the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This reaction allows for the synthesis of various derivatives of the parent compound .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum of a similar compound showed various peaks corresponding to different types of bonds present in the molecule .科学的研究の応用

Anticancer Potential

Several studies have synthesized and evaluated derivatives of imidazo[1,2-b]pyrazol and related compounds for their anticancer activities. For instance, novel aminothiazole-paeonol derivatives were synthesized and showed high anticancer potential against various human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma, surpassing the efficacy of traditional chemotherapeutic agents like 5-fluorouracil in certain contexts (Tsai et al., 2016). This highlights the potential of structurally related compounds in cancer therapy.

Radiochemical Applications

Research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines has been conducted to study the peripheral benzodiazepine receptor using positron emission tomography (PET), indicating the relevance of these compounds in neurodegenerative disease research and imaging (Fookes et al., 2008). Such applications are crucial for advancing diagnostic methodologies in medicine.

Enzyme and Receptor Inhibition

Imidazopyridine derivatives have been synthesized and evaluated for their potential as enzyme inhibitors, offering a pathway to therapeutic applications beyond cancer. For instance, the synthesis of celecoxib derivatives aimed at exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscores the multifunctional potential of these compounds (Küçükgüzel et al., 2013). This diverse range of activities demonstrates the versatility of imidazo[1,2-b]pyrazol derivatives in drug discovery.

Molecular Docking and Drug Design

Molecular docking studies have further elucidated the potential of these compounds in drug discovery, particularly in the context of anticancer therapy. For example, a molecular docking study of a synthesized pyrazoline derivative showed promising binding energy, comparable to that of doxorubicin, a well-known chemotherapeutic agent, indicating potential efficacy against breast cancer (Putri et al., 2021).

将来の方向性

Imidazole-containing compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the diverse bioactivities of these compounds and developing new synthetic routes for their preparation .

作用機序

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological target and context. Given the broad range of activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

5-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-22-12-3-2-11(15)10-13(12)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHJUXPHZJRCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2764420.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2764425.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B2764426.png)

![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)

![4-(3-Chlorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)

amine hydrobromide](/img/no-structure.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)

![N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide](/img/structure/B2764443.png)